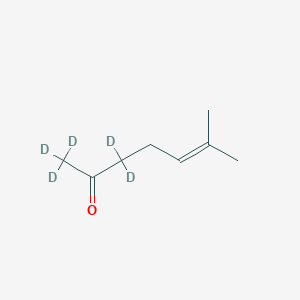
6-Methyl-5-hepten-2-one-1,1,1,3,3-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5-hepten-2-one-1,1,1,3,3-d5 is a deuterated analog of 6-Methyl-5-hepten-2-one, a compound known for its citrus-like, fruity odor. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-hepten-2-one can be achieved through various methods. One common method involves the reaction of isobutene, formaldehyde, and acetone under specific conditions (250°C and 30 MPa) . Another method involves the catalytic oxidation of heptene in the presence of iron oxide as a catalyst .
Industrial Production Methods
Industrial production of 6-Methyl-5-hepten-2-one typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation and other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-5-hepten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-Methyl-5-hepten-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Used in the flavor and fragrance industry due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 6-Methyl-5-hepten-2-one involves its interaction with specific molecular targets and pathways. In plants, it has been shown to promote programmed cell death (PCD) during superficial scald development. This process involves the activation of PCD-related genes and signaling pathways, leading to cellular morphological changes such as plasmolysis, cell shrinkage, and DNA fragmentation .
Comparaison Avec Des Composés Similaires
6-Methyl-5-hepten-2-one is unique due to its specific structure and properties. Similar compounds include:
2-Methyl-2-hepten-6-one: Another isomer with similar chemical properties but different structural arrangement.
Prenylacetone: A related compound with a similar molecular formula but different functional groups.
Sulcatone: Known for its role as a mosquito attractant and its presence in various essential oils.
These compounds share some chemical properties with 6-Methyl-5-hepten-2-one but differ in their specific applications and effects.
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
131.23 g/mol |
Nom IUPAC |
1,1,1,3,3-pentadeuterio-6-methylhept-5-en-2-one |
InChI |
InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h5H,4,6H2,1-3H3/i3D3,6D2 |
Clé InChI |
UHEPJGULSIKKTP-SBRIIUNQSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CC=C(C)C |
SMILES canonique |
CC(=CCCC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




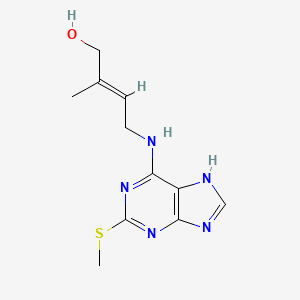
![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
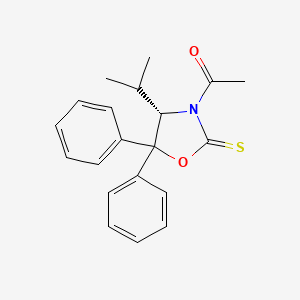
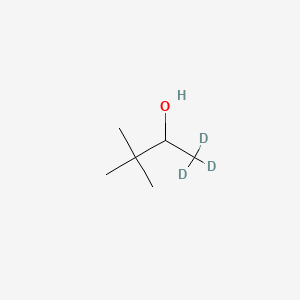
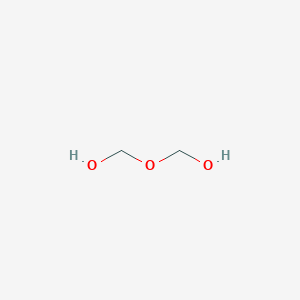
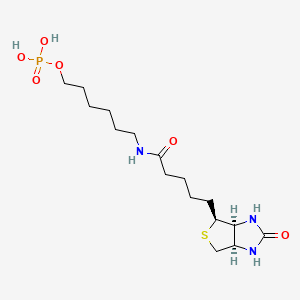
![[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15289604.png)
![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)
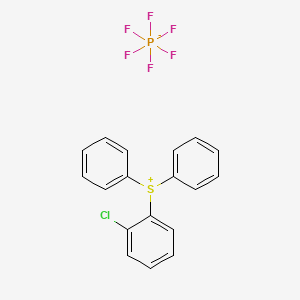
![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)
![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)

